molecular formula C4H5Br2ClO2 B14725129 2,3-Dibromopropyl carbonochloridate CAS No. 6099-84-9

2,3-Dibromopropyl carbonochloridate

Cat. No.: B14725129
CAS No.: 6099-84-9
M. Wt: 280.34 g/mol
InChI Key: LRECUZOYWSFTMP-UHFFFAOYSA-N
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Description

2,3-Dibromopropyl carbonochloridate is a chemical compound known for its applications in various industrial processes. It is characterized by the presence of bromine and chlorine atoms, which contribute to its reactivity and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dibromopropyl carbonochloridate typically involves the bromination of propyl derivatives followed by chlorination. One common method includes the reaction of 2,3-dibromopropanol with phosgene under controlled conditions to yield the desired carbonochloridate. The reaction is usually carried out in the presence of a catalyst and under anhydrous conditions to prevent hydrolysis.

Industrial Production Methods: Industrial production of this compound often involves large-scale bromination and chlorination processes. The use of continuous flow reactors and advanced separation techniques ensures high purity and yield of the final product. Safety measures are crucial due to the toxic nature of the reagents involved.

Chemical Reactions Analysis

Types of Reactions: 2,3-Dibromopropyl carbonochloridate undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

Common Reagents and Conditions:

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

    Oxidizing Agents: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.

    Reducing Agents: Reducing agents like lithium aluminum hydride are employed for reduction reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions may produce carbonyl compounds.

Scientific Research Applications

2,3-Dibromopropyl carbonochloridate has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is employed in the modification of biomolecules for research purposes.

    Industry: The compound is used in the production of flame retardants and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,3-Dibromopropyl carbonochloridate involves its reactivity with nucleophiles and other reactive species. The presence of bromine and chlorine atoms makes it highly reactive, allowing it to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.

Comparison with Similar Compounds

    Tris(2,3-dibromopropyl) isocyanurate: A brominated flame retardant with similar reactivity.

    2,3-Dibromopropyl phosphate: Another brominated compound used in flame retardants.

Uniqueness: 2,3-Dibromopropyl carbonochloridate is unique due to its specific combination of bromine and chlorine atoms, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo various chemical reactions makes it valuable in multiple scientific and industrial applications.

Properties

CAS No.

6099-84-9

Molecular Formula

C4H5Br2ClO2

Molecular Weight

280.34 g/mol

IUPAC Name

2,3-dibromopropyl carbonochloridate

InChI

InChI=1S/C4H5Br2ClO2/c5-1-3(6)2-9-4(7)8/h3H,1-2H2

InChI Key

LRECUZOYWSFTMP-UHFFFAOYSA-N

Canonical SMILES

C(C(CBr)Br)OC(=O)Cl

Origin of Product

United States

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